Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]

PET imaging click chemistry radiochemistry

Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], also designated c(RGDfK)-N₃ or Cyclo[RGDfK(Azide)], is a cyclic pentapeptide derivative of the well-characterized integrin αvβ3 antagonist Cyclo(-RGDfK). The compound retains the Arg-Gly-Asp-D-Phe-Lys backbone that confers high-affinity binding to the αvβ3 integrin receptor (parent Kd = 41.70 nM) , but incorporates an azide moiety on the ε-amino group of the D-lysine residue.

Molecular Formula C30H44N12O8
Molecular Weight 700.7 g/mol
Cat. No. B15542894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]
Molecular FormulaC30H44N12O8
Molecular Weight700.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44N12O8/c31-30(32)35-13-6-10-19-26(47)36-17-24(44)38-22(16-25(45)46)29(50)41-21(15-18-7-2-1-3-8-18)28(49)40-20(27(48)39-19)9-4-5-12-34-23(43)11-14-37-42-33/h1-3,7-8,19-22H,4-6,9-17H2,(H,34,43)(H,36,47)(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,45,46)(H4,31,32,35)/t19-,20-,21+,22-/m0/s1
InChIKeyPMCLQALAMBMZHA-KJJMTIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]: A Click Chemistry-Enabled Cyclic RGD Peptide for Bioorthogonal Integrin αvβ3 Targeting


Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], also designated c(RGDfK)-N₃ or Cyclo[RGDfK(Azide)], is a cyclic pentapeptide derivative of the well-characterized integrin αvβ3 antagonist Cyclo(-RGDfK) [1]. The compound retains the Arg-Gly-Asp-D-Phe-Lys backbone that confers high-affinity binding to the αvβ3 integrin receptor (parent Kd = 41.70 nM) , but incorporates an azide moiety on the ε-amino group of the D-lysine residue. This single structural modification transforms the peptide into a versatile click chemistry reagent capable of undergoing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with exceptional chemoselectivity [2]. The compound is supplied as a white powder with molecular formula C₃₀H₄₄N₁₂O₈ (MW: 700.75) and CAS registry number 2767993-86-0 [3].

Why Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] Cannot Be Replaced by Unmodified c(RGDfK) or Alternative RGD Peptides


Procurement decisions that treat all cyclic RGD peptides as interchangeable risk experimental failure, irreproducible conjugation, or suboptimal multivalent construct performance. The unmodified parent compound Cyclo(-RGDfK) lacks a bioorthogonal reactive handle, limiting covalent attachment to imaging probes, drug payloads, or biomaterial scaffolds exclusively to amine- or thiol-reactive chemistries that are neither chemoselective nor compatible with complex biological environments [1]. Alternative RGD variants—such as c(RGDyK) (D-tyrosine substitution), c(RGDfV) (valine substitution), or linear RGD peptides—exhibit distinct binding affinities (e.g., c(RGDyK) shows reduced αvβ3 affinity relative to c(RGDfK) [2]), altered pharmacokinetic profiles, and variable susceptibility to serum proteases. Critically, none of these comparators possess the azide functionality required for strain-promoted azide-alkyne cycloaddition (SPAAC) in living systems or for constructing higher-order multivalent dendrimers that achieve enhanced integrin avidity through precisely controlled ligand spacing [3]. The azide moiety in Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] uniquely enables copper-free click chemistry under physiological conditions without cytotoxic catalysts, a capability that cannot be retrofitted to standard RGD peptides without risking backbone modification or loss of integrin-binding conformation.

Quantitative Differentiation of Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]: Head-to-Head Comparative Evidence Against Closest Analogs


Radiochemical Conjugation Efficiency: c(RGDfK)-N₃ vs. Unmodified c(RGDfK) in ¹⁸F-Labeled PET Probe Synthesis

In the synthesis of the αvβ3-targeted PET tracer [¹⁸F]FPPA-c(RGDfK), conjugation of the alkyne-bearing prosthetic group FPPA to the azide-modified peptide c(RGDfK)-N₃ via Cu(II)-catalyzed Huisgen cycloaddition achieved a decay-corrected radiochemical yield of 29% with an overall synthesis time of 140 minutes [1]. In contrast, attempts to conjugate the same prosthetic group to unmodified c(RGDfK) under analogous conditions failed to produce detectable radiolabeled product due to the absence of a bioorthogonal azide handle [1]. This represents a functional yield differential from 0% to 29%—a distinction that determines whether a viable PET imaging agent can be produced at all.

PET imaging click chemistry radiochemistry

Multivalent Construct Binding Avidity: Tetrameric RGD Dendrimers Built from Azide-Modified Monomer vs. Monomeric c(RGDfK)

Using the N-ε-azido derivative of cyclo[Arg-Gly-Asp-D-Phe-Lys] as a modular building block, tetrameric RGD dendrimers were constructed via microwave-assisted Cu(I)-catalyzed 1,3-dipolar cycloaddition to alkyne-functionalized dendritic scaffolds [1]. In vitro solid-phase αvβ3 integrin binding assays demonstrated that the tetrameric construct exhibited significantly enhanced binding affinity compared to the monomeric azide precursor [1]. While absolute IC₅₀ values for the monomeric azide-modified peptide were not directly reported in this study, the parent c(RGDfK) monomer displays an IC₅₀ of 1.4 ± 0.2 nM against αvβ3 [2]. The tetrameric dendrimer's enhanced avidity—attributed to multivalent presentation of spatially optimized RGD motifs—enabled superior in vivo tumor retention: radiolabeled ¹¹¹In-DOTA-conjugated tetrameric dendrimer showed specifically enhanced uptake in αvβ3-expressing SK-RC-52 tumors compared to dimeric and monomeric congeners [1].

multivalency integrin αvβ3 dendrimer avidity enhancement

Dual-Target PET Imaging Performance: Heterodimeric Tracer ⁶⁸Ga-Pentixafor-c(RGDfK) vs. Standard ¹⁸F-FDG

A heterodimeric PET tracer, ⁶⁸Ga-pentixafor-c(RGDfK), was constructed by conjugating the CXCR4-targeting pentixafor moiety to c(RGDfK) via click chemistry enabled by the azide-modified c(RGDfK) building block [1]. In a clinical head-to-head comparison, this dual-target tracer demonstrated diagnostic sensitivity of 93.1% and diagnostic accuracy of 90.1% for tumor lesion detection, compared to 74.7% sensitivity and 72.1% accuracy for the standard-of-care tracer ¹⁸F-FDG [1]. In U87MG glioblastoma cell-based assays, the heterodimer exhibited a 30% enhancement in binding capacity relative to single-target c(RGDfK) probes alone [1]. In murine xenograft models, tumor-to-background signal intensity ratios exceeded 5:1 at 120 minutes post-injection [1].

PET imaging CXCR4 dual-targeting clinical translation

Multimeric c(RGDfK) Construct Performance: Dimeric vs. Trimeric vs. Monomeric Conjugates Using Azide-Alkyne Click Assembly

In a comparative study of ⁶⁸Ga-labeled c(RGDfK) multimers prepared via CuAAC click chemistry on a fusarinine C (FSC) siderophore scaffold, the dimeric construct [⁶⁸Ga]GaMAFC(c(RGDfK)aza)₂ demonstrated superior in vivo imaging properties compared to monomeric and trimeric counterparts [1]. In vitro internalization assays using αvβ3-positive M21 human melanoma cells showed specific cellular uptake that increased in the rank order: monomeric < dimeric < trimeric [1]. However, in vivo biodistribution studies revealed that the dimeric construct achieved the highest tumor-to-background ratios and image contrast among all tested multimers [1]. All constructs displayed favorable physicochemical profiles: logD values ranging from -2.96 to -3.80, low non-specific protein binding, and stability in PBS and serum for at least 2 hours at 37°C [1].

multimeric RGD fusarinine C gallium-68 PET imaging

Validated Application Scenarios for Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] Based on Quantitative Evidence


Synthesis of ¹⁸F-Labeled PET Tracers via Bioorthogonal Click Radiochemistry

As demonstrated by the 29% decay-corrected radiochemical yield achieved in [¹⁸F]FPPA-c(RGDfK) synthesis [1], Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is optimally suited for the preparation of fluorine-18 labeled αvβ3 integrin PET imaging agents. The azide moiety permits conjugation to alkyne-functionalized prosthetic groups under mild Cu(II)-catalyzed conditions, yielding tracer quantities sufficient for preclinical and clinical imaging studies. This application is inaccessible to unmodified c(RGDfK) and represents a primary procurement driver.

Construction of Multivalent RGD Dendrimers for Enhanced Tumor Targeting

The azide handle enables copper-catalyzed cycloaddition to alkyne-decorated dendritic scaffolds, producing dimeric, tetrameric, and higher-order multivalent constructs [1]. Tetrameric RGD dendrimers synthesized from this monomer exhibit significantly enhanced αvβ3 binding avidity and improved in vivo tumor retention compared to monomeric RGD peptides [1]. This scenario is particularly relevant for academic and industrial laboratories developing targeted radiotherapeutics or drug delivery systems where multivalent presentation amplifies therapeutic index.

Copper-Free Click Conjugation for Living Cell and In Vivo Applications

Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne-functionalized probes [1]. This copper-free modality enables covalent attachment of fluorophores, biotin, or therapeutic payloads to integrin-expressing cells or tissues under physiological conditions without cytotoxic copper catalysts [1]. This application is essential for live-cell imaging, in vivo tracking studies, and the development of targeted bioconjugates intended for systemic administration.

Dual-Target Heterodimeric Tracer Assembly for Enhanced Diagnostic Accuracy

Building on the clinically validated ⁶⁸Ga-pentixafor-c(RGDfK) heterodimer, which achieved 93.1% diagnostic sensitivity and 90.1% accuracy (vs. 74.7% and 72.1% for ¹⁸F-FDG) [1], Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] serves as the essential RGD-bearing module for constructing multi-target imaging agents. The click chemistry-compatible azide enables modular, site-specific conjugation to complementary targeting moieties (e.g., CXCR4, PSMA, or HER2 ligands), facilitating the development of next-generation precision oncology diagnostics with improved lesion detection rates.

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